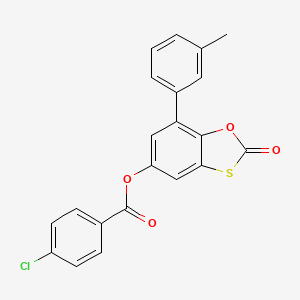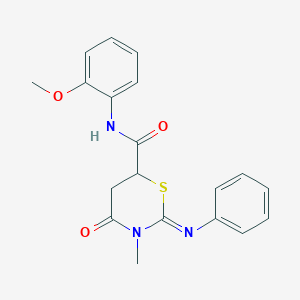
7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system substituted with a 3-methylphenyl group and a 4-chlorobenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
合成路线和反应条件
7-(3-甲基苯基)-2-氧代-1,3-苯并噁噻唑-5-基 4-氯苯甲酸酯的合成通常涉及多步有机反应。 一种常见的方法包括在室温下,在三乙胺等碱的存在下,用 4-氯苯甲酰氯酰化 7-羟基-2H-色烯-2-酮 。 该反应以高效率生成所需的酯产物。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。 这可能包括使用连续流动反应器和自动化系统来确保一致的反应条件和产品质量。
化学反应分析
反应类型
7-(3-甲基苯基)-2-氧代-1,3-苯并噁噻唑-5-基 4-氯苯甲酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂进行,以产生化合物的还原形式。
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 反应条件根据所需的转化而异,但通常涉及受控温度和二氯甲烷或乙醇等溶剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能产生氧化衍生物,而取代反应可以在苄基位置引入各种官能团。
科学研究应用
7-(3-甲基苯基)-2-氧代-1,3-苯并噁噻唑-5-基 4-氯苯甲酸酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构件。
医药: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺.
作用机理
7-(3-甲基苯基)-2-氧代-1,3-苯并噁噻唑-5-基 4-氯苯甲酸酯的作用机理涉及其与特定分子靶标的相互作用。 该化合物可能通过抑制某些酶或调节信号通路来发挥其作用。 确切的分子靶标和通路可能根据具体的应用和使用环境而有所不同 .
作用机制
The mechanism of action of 7-(3-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, such as apoptosis, cell cycle regulation, or signal transduction.
相似化合物的比较
类似化合物
4-氯-3-甲基苯酚: 一种结构相关的化合物,具有相似的官能团。
2-氧代-2H-色烯-7-基 4-氯苯甲酸酯: 与苯并噁噻唑环系和氯苯甲酸酯基团共享.
独特性
7-(3-甲基苯基)-2-氧代-1,3-苯并噁噻唑-5-基 4-氯苯甲酸酯因其特定的取代模式以及同时存在苯并噁噻唑环和氯苯甲酸酯而具有独特性。 这种结构特征的组合赋予了独特的化学和生物特性,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C21H13ClO4S |
|---|---|
分子量 |
396.8 g/mol |
IUPAC 名称 |
[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H13ClO4S/c1-12-3-2-4-14(9-12)17-10-16(11-18-19(17)26-21(24)27-18)25-20(23)13-5-7-15(22)8-6-13/h2-11H,1H3 |
InChI 键 |
OECCRRRTGFICRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11630517.png)
![Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630531.png)
![4,4-dimethyl-13-piperidin-1-yl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11630536.png)
![(5Z)-3-allyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630543.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11630544.png)


![Prop-2-en-1-yl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630564.png)
![2-(4-bromo-2-tert-butylphenoxy)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11630566.png)
![(5Z)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11630568.png)
![(5E)-5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630577.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630581.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11630595.png)
![1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11630607.png)
